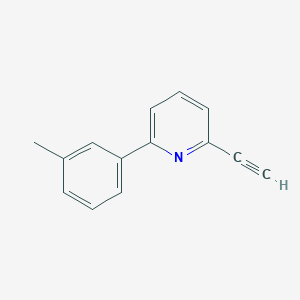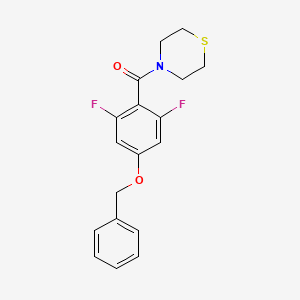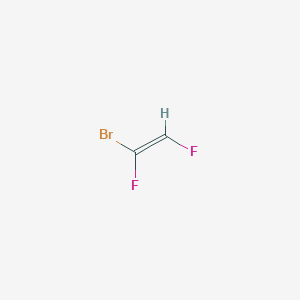
1-Bromo-1,2-difluoro-ethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,2-difluoro-ethylene: is an organofluorine compound with the molecular formula C2HBrF2 It is a halogenated derivative of ethylene, characterized by the presence of bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-1,2-difluoro-ethylene can be synthesized through the dehydrohalogenation of 1,1-difluoro-1,2-dibromoethane. This reaction involves the use of an aqueous solution of potassium hydroxide (15-30%) under stirring conditions, with simultaneous distillation of the formed product . The reaction conditions are carefully controlled to achieve high yields of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar dehydrohalogenation reactions, optimized for large-scale production. The use of continuous distillation and advanced purification techniques ensures the production of high-purity compounds suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-1,2-difluoro-ethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: The compound can undergo polymerization reactions to form fluorinated polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.
Catalysts: Transition metal catalysts, such as palladium, are often employed in polymerization reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1,2-difluoroethanol or 1,2-difluoroethyl ethers can be formed.
Addition Products: Halogenated derivatives, such as 1,1,2,2-tetrafluoro-1,2-dibromoethane, can be obtained.
Polymers: Fluorinated polymers with high thermal stability and chemical resistance are produced through polymerization.
Applications De Recherche Scientifique
Chemistry: 1-Bromo-1,2-difluoro-ethylene is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for the development of new materials and pharmaceuticals.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced properties, such as increased chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,2-difluoro-ethylene in chemical reactions involves the interaction of its electrophilic bromine atom and the nucleophilic sites on other molecules. The double bond in the compound also plays a crucial role in addition reactions, where it can react with electrophiles to form new bonds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile reagent in various chemical transformations.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2,2-difluoroethylene
- 1-Bromo-1,1-difluoroethane
- 1-Bromo-1,1,2,2-tetrafluoroethane
- 1-Bromo-1-chloro-2,2-difluoroethylene
Comparison: 1-Bromo-1,2-difluoro-ethylene is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of reactions it can undergo. For example, the presence of both bromine and fluorine atoms allows for a wider range of substitution and addition reactions, making it a more versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C2HBrF2 |
|---|---|
Poids moléculaire |
142.93 g/mol |
Nom IUPAC |
(E)-1-bromo-1,2-difluoroethene |
InChI |
InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1- |
Clé InChI |
YQPBMUIOKYTYDS-UPHRSURJSA-N |
SMILES isomérique |
C(=C(\F)/Br)\F |
SMILES canonique |
C(=C(F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



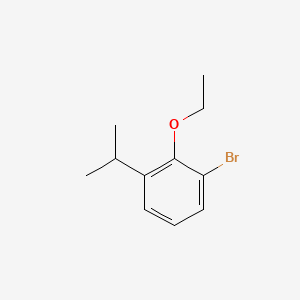
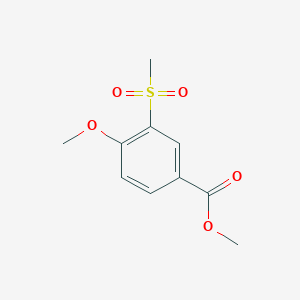
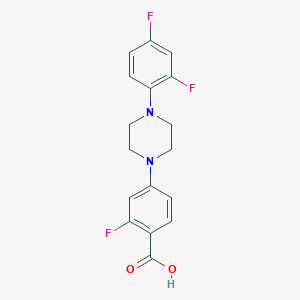
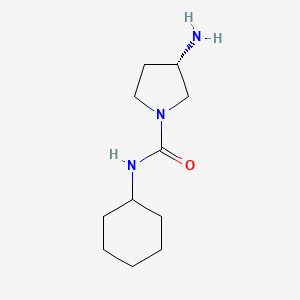
![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)
![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
![ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14765202.png)
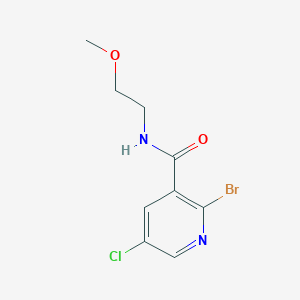
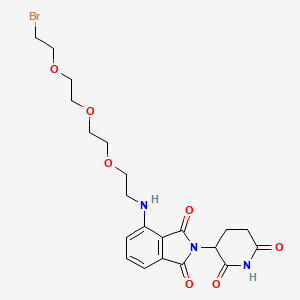
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)
![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)
